

# Crystal Structure Analysis of Quinine Hydrochloride Dihydrate: A Technical Overview

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Compound of Interest		
Compound Name:	Quinine hydrochloride dihydrate	
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This technical guide provides a comprehensive analysis of the crystal structure of **quinine hydrochloride dihydrate** (C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>·HCl·2H<sub>2</sub>O), a significant compound in pharmaceutical sciences. The document details the crystallographic data, experimental protocols for its determination, and an exploration of the intricate network of intermolecular forces that govern its solid-state architecture.

### Introduction

Quinine, a natural alkaloid derived from the bark of the cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1] Its hydrochloride dihydrate salt is a common pharmaceutical formulation, and understanding its three-dimensional structure at the atomic level is paramount for comprehending its physicochemical properties, stability, and bioavailability. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of **quinine hydrochloride dihydrate**, offering valuable insights for researchers in crystallography, medicinal chemistry, and pharmaceutical development.

The crystal structure reveals a complex arrangement of protonated quinine cations, chloride anions, and water molecules, held together by an extensive network of hydrogen bonds and other non-covalent interactions. The protonation of the aliphatic amine group in the quinuclidine ring system is a key feature of the structure.



## **Crystallographic Data**

The crystal structure of **quinine hydrochloride dihydrate** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1 with two formula units (Z = 2) in the unit cell. The crystallographic data and refinement details are summarized in the table below.



Table 1: Crystal Data and Structure Refinement for Quinine Hydrochloride Dihydrate			
Empirical Formula	C20H29CIN2O4		
Formula Weight	396.91 g/mol		
Temperature	100 K		
Wavelength	1.54178 Å (CuKα)		
Crystal System	Triclinic		
Space Group	P1		
Unit Cell Dimensions	a = [Data not available in search results] Åb = [Data not available in search results] Åc = [Data not available in search results] Å $\alpha$ = [Data not available in search results] ° $\beta$ = [Data not available in search results] ° $\gamma$ = [Data not available in search results] ° $\gamma$ = [Data not available in search results] °		
Volume	[Data not available in search results] Å <sup>3</sup>		
Z	2		
Density (calculated)	[Data not available in search results] g/cm³		
Absorption Coefficient	[Data not available in search results] mm <sup>-1</sup>		
F(000)	[Data not available in search results]		
Crystal Size	[Data not available in search results] mm		
Theta range for data collection	[Data not available in search results] °		
Index ranges	[Data not available in search results]		
Reflections collected	[Data not available in search results]		
Independent reflections	[Data not available in search results] [R(int) = value]		
Completeness to theta	[Data not available in search results] %		



Refinement method	Full-matrix least-squares on F <sup>2</sup>		
Data / restraints / parameters	[Data not available in search results]		
Goodness-of-fit on F <sup>2</sup>	[Data not available in search results]		
Final R indices [I>2sigma(I)]	R1 = [Data not available in search results]wR2 = [Data not available in search results]		
R indices (all data)	R1 = [Data not available in search results]wR2 = [Data not available in search results]		
Largest diff. peak and hole	[Data not available in search results] e.Å-3		

Note: Detailed unit cell dimensions, bond lengths, and angles are typically available in the full Crystallographic Information File (CIF), which can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

## **Experimental Protocols**

The determination of the crystal structure of **quinine hydrochloride dihydrate** involves a series of precise experimental steps.

## Crystallization

Single crystals of **quinine hydrochloride dihydrate** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol-water mixtures. The process requires careful control of temperature and evaporation rate to yield high-quality crystals.

## Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The data for **quinine hydrochloride dihydrate** was collected on a Bruker X8 Prospector diffractometer equipped with a CuKα IµS microsource and a PHOTON II CMOS detector at a temperature of 100 K, controlled with an Oxford cryosystem. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

### **Structure Solution and Refinement**



The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures. The software packages used for the structure solution and refinement of **quinine hydrochloride dihydrate** include APEX3 for data integration, and the OLEX2 software package with the SHELXT structure solution program and the SHELXL refinement package.

## **Structural Analysis**

The crystal structure of **quinine hydrochloride dihydrate** is characterized by a complex threedimensional network of intermolecular interactions.

#### **Molecular Conformation**

The quinine molecule adopts a specific conformation in the crystalline state. The aliphatic amine of the quinuclidine ring is protonated, forming a quinuclidinium cation. This protonation is crucial for the formation of strong hydrogen bonds with the chloride anion and water molecules.

## **Hydrogen Bonding Network**

An extensive and intricate network of hydrogen bonds is the primary stabilizing force in the crystal lattice. Key hydrogen bonding interactions include:

- N-H···Cl: Strong hydrogen bonds are formed between the protonated quinuclidine nitrogen and the chloride anions.
- O-H···Cl: The hydroxyl group of the quinine molecule and the water molecules act as hydrogen bond donors to the chloride anions.
- O-H···O: Hydrogen bonds are also observed between the water molecules and the hydroxyl group of the quinine molecule.

These interactions create a robust framework that links all the components of the crystal structure together.



Table 2: Selected Hydrogen Bond Geometries				
D-H···A	d(D-H) / Å	d(H···A) / Å	d(D···A) / Å	<(DHA) / °
[Data not available in search results]				

Note: The specific geometries of the hydrogen bonds would be available in the full CIF file.

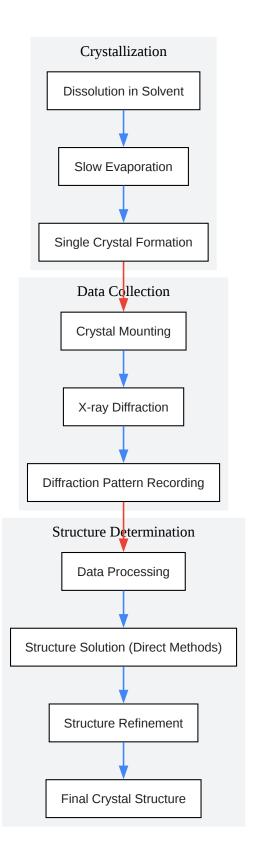
### Other Intermolecular Interactions

In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and potential weak C-H···O and C-H··· $\pi$  interactions, contribute to the overall stability of the crystal packing.

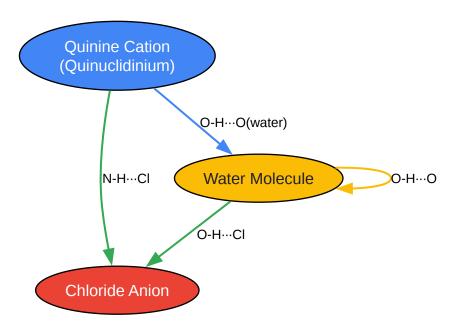
## **Visualizations**

The following diagrams illustrate the experimental workflow and the key interactions within the crystal structure.









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### References

- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
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